molecular formula C11H14ClNO4S B2535921 3-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide CAS No. 1991788-38-5

3-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide

Cat. No.: B2535921
CAS No.: 1991788-38-5
M. Wt: 291.75
InChI Key: NOVJWLPPUVOIPP-UHFFFAOYSA-N
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Description

3-Chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-chloro-substituted benzene ring and a (3-hydroxytetrahydrofuran-3-yl)methylamine side chain.

Properties

IUPAC Name

3-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c12-9-2-1-3-10(6-9)18(15,16)13-7-11(14)4-5-17-8-11/h1-3,6,13-14H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVJWLPPUVOIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNS(=O)(=O)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Hydroxytetrahydrofuran Moiety: This can be achieved through the reduction of a suitable furan derivative using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Introduction of the Chloro Group: Chlorination can be performed using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine (Et3N) to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The chloro group can be reduced to a hydrogen atom using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Pd/C, hydrogen gas

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF)

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a dechlorinated product

    Substitution: Formation of substituted derivatives with new functional groups

Scientific Research Applications

Chemistry

In organic synthesis, 3-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

This compound may be explored for its potential biological activity. The presence of the sulfonamide group suggests it could act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new antimicrobial agents.

Industry

In the materials science industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 3-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it would likely interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects on Yield : Bulkier substituents (e.g., naphthalene in Compound 18) often result in moderate yields (~73%), while steric hindrance (e.g., in Compound 3f) drastically reduces yields (11.8%) . The hydroxytetrahydrofuran group in the target compound may similarly reduce yield due to steric and electronic challenges.
  • Polarity and Solubility : The hydroxytetrahydrofuran group introduces hydroxyl functionality, enhancing hydrophilicity compared to lipophilic groups like naphthalene (Compound 18) or piperidine (Compound 15). This could improve aqueous solubility, critical for bioavailability.
  • Biological Activity : Piperidine-containing analogs (e.g., Compound 15) show receptor antagonism, while pyridine derivatives (Compound 3f) are studied for insecticidal properties. The target compound’s hydroxytetrahydrofuran group may favor interactions with polar enzyme active sites.

Physicochemical and Pharmacological Properties

Table 2: Molecular Weight and Functional Group Impact
Compound Molecular Weight Functional Groups Potential Pharmacological Role
Target Compound ~300–350* Hydroxytetrahydrofuran, sulfonamide CNS targets (e.g., serotonin receptors)
Compound 16 () 497.02 Fluoro, chloro Enhanced receptor binding via halogen bonds
Compound 17 () 509.06 Methoxy, chloro Improved metabolic stability via methoxy group
Compound 10c () 379.90 Diazepane, chloro Potential anxiolytic or antipsychotic activity

*Estimated based on analogs.

Key Observations:
  • Halogen Substituents : Chloro and fluoro groups (e.g., Compound 16) enhance binding affinity to hydrophobic pockets in proteins via halogen bonding .
  • Hydroxytetrahydrofuran : The cyclic ether and hydroxyl group may confer metabolic stability compared to linear ethers or alkyl chains.

Biological Activity

3-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a chloro group and a hydroxytetrahydrofuran moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide can be represented as follows:

  • Molecular Formula : C11_{11}H14_{14}ClN1_{1}O4_{4}S1_{1}
  • Molecular Weight : 293.75 g/mol

The compound features a sulfonamide functional group, which is known for its antibacterial properties, and the presence of the hydroxytetrahydrofuran ring may enhance its solubility and bioavailability.

Antimicrobial Properties

Sulfonamides are primarily recognized for their antimicrobial activity. Research indicates that compounds with similar sulfonamide structures exhibit significant inhibition against various bacterial strains. This activity is often attributed to their ability to inhibit bacterial folic acid synthesis, a crucial pathway for bacterial growth and replication.

Table 1: Antimicrobial Activity of Sulfonamides

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
SulfanilamideE. coli32 µg/mL
TrimethoprimS. aureus16 µg/mL
3-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamideS. pneumoniaeTBD

Note: TBD indicates that specific MIC data for this compound is yet to be determined.

Antidiabetic Potential

Recent studies have explored the potential of sulfonamide derivatives in managing diabetes through their effects on glucose metabolism. Compounds that inhibit sodium-glucose co-transporter (SGLT) proteins have shown promise in reducing blood glucose levels.

A study on related compounds demonstrated that certain sulfonamides can effectively inhibit SGLT2, leading to increased glucose excretion and improved glycemic control in diabetic models. The mechanism involves blocking glucose reabsorption in renal proximal tubules, thus lowering plasma glucose levels.

Case Studies

  • In Vivo Studies : In animal models, a sulfonamide derivative similar to 3-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide was administered to diabetic rats. Results indicated a significant reduction in fasting blood glucose levels compared to controls, suggesting a potential role in diabetes management.
  • Clinical Trials : A clinical trial involving patients with type 2 diabetes tested a related sulfonamide compound, observing improvements in glycemic control without significant adverse effects on renal function or electrolyte balance.

The biological activity of 3-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide can be attributed to its structural components:

  • Sulfonamide Group : Inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Hydroxytetrahydrofuran Moiety : Enhances solubility and may facilitate cellular uptake, potentially increasing efficacy.

Q & A

Basic: What are the established synthetic routes for 3-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of the tetrahydrofuran-3-ylmethylamine intermediate via reductive amination or nucleophilic substitution of 3-hydroxytetrahydrofuran derivatives.
  • Step 2: Sulfonamide coupling using 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane at 0–5°C) to form the sulfonamide bond .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high purity (>95% by HPLC) .

Key Considerations:

  • Use moisture-sensitive reagents under inert atmosphere (N₂/Ar).
  • Monitor reaction progress using TLC or LC-MS to avoid over-sulfonylation .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • X-ray Crystallography: Resolves 3D molecular conformation; critical for confirming stereochemistry of the tetrahydrofuran and hydroxymethyl groups .
  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assigns proton environments (e.g., sulfonamide NH at δ 7.8–8.2 ppm, tetrahydrofuran protons at δ 3.5–4.5 ppm) .
    • 2D NMR (COSY, HSQC): Validates connectivity between the benzenesulfonamide and tetrahydrofuran moieties .
  • HPLC-PDA/HRMS: Ensures purity (>98%) and verifies molecular mass (e.g., [M+H]⁺ calculated for C₁₁H₁₅ClNO₄S: 308.04) .

Advanced: How can researchers optimize the yield of the key sulfonamide coupling step?

Methodological Answer:

  • Solvent Optimization: Replace dichloromethane with THF or DMF to enhance solubility of polar intermediates .
  • Catalytic Bases: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics while minimizing side reactions .
  • Temperature Control: Gradual warming from 0°C to room temperature improves reaction homogeneity and reduces exothermic side products .
  • In Situ Quenching: Add aqueous NaHCO₃ immediately post-reaction to prevent hydrolysis of the sulfonamide bond .

Data-Driven Example:
A study on analogous sulfonamides reported yield improvements from 65% to 89% by switching from Et₃N to DMAP in THF .

Advanced: What strategies address contradictory bioactivity data in enzyme inhibition assays?

Methodological Answer:
Contradictions in IC₅₀ values (e.g., CA IX inhibition ranging from 10–25 nM ) may arise from:

  • Assay Variability: Standardize buffer pH (e.g., 7.4 vs. 6.5 for tumor microenvironment models) and enzyme source (recombinant vs. cell lysate) .
  • Compound Stability: Pre-test compound integrity under assay conditions using LC-MS to rule out degradation .
  • Control Experiments: Include known inhibitors (e.g., SLC-0111 for CA IX) to validate assay sensitivity .

Case Study:
Discrepancies in MurA enzyme inhibition were resolved by confirming the absence of DMSO (>1% v/v) interference in fluorescence-based assays .

Advanced: How to design derivatives for selective enzyme targeting?

Methodological Answer:

  • Substituent Engineering:
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to enhance CA IX binding .
    • Modify the tetrahydrofuran hydroxyl group to esters or ethers for improved blood-brain barrier penetration in CNS targets .
  • Molecular Docking: Use AutoDock Vina to predict binding poses with target enzymes (e.g., CA IX active site) and prioritize derivatives with ΔG < -8 kcal/mol .
  • SAR Studies: Correlate substituent effects (e.g., chloro vs. methoxy) with bioactivity trends using linear regression models .

Advanced: What computational methods validate target interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes (20–100 ns) in explicit solvent to assess binding stability and hydrogen-bond networks (e.g., sulfonamide NH with CA IX Zn²⁺ center) .
  • Free Energy Perturbation (FEP): Quantify binding affinity changes (ΔΔG) for subtle substituent modifications (e.g., -OH → -OCH₃) .
  • Pharmacophore Modeling: Identify critical interaction features (e.g., sulfonamide S=O as hydrogen bond acceptors) for virtual screening .

Validation Example:
A derivative with a pyridinylmethyl group showed 10-fold higher CA IX selectivity in MD simulations, later confirmed by SPR assays .

Data Contradiction Analysis

Example Issue: Variability in reported IC₅₀ values for enzyme inhibition.
Resolution Workflow:

Replicate Assays: Use identical enzyme batches and assay protocols.

Control for Impurities: Repurify compounds to >99% purity.

Cross-Validate: Compare results across orthogonal methods (e.g., fluorescence vs. calorimetry) .

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